molecular formula C9H11FN2O B1398951 4-Amino-n-ethyl-2-fluorobenzamide CAS No. 912838-61-0

4-Amino-n-ethyl-2-fluorobenzamide

Cat. No.: B1398951
CAS No.: 912838-61-0
M. Wt: 182.19 g/mol
InChI Key: AZDYPXSEXCLIMC-UHFFFAOYSA-N
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Description

4-Amino-n-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H11FN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the 4-position, an ethyl group at the nitrogen atom, and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-ethyl-2-fluorobenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine at the 4-position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the nitrile group is hydrolyzed to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amidation, nitration, deprotection, and hydrolysis. The use of specific reagents and catalysts can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-n-ethyl-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-n-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluorobenzamide
  • 4-Amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide
  • 4-Amino-2-fluoro-N-methylbenzamide

Uniqueness

4-Amino-n-ethyl-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-amino-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYPXSEXCLIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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